molecular formula C12H11NO3 B020803 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid CAS No. 107367-98-6

2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid

Cat. No. B020803
M. Wt: 217.22 g/mol
InChI Key: XEWJNPORMBGGKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to "2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid" often involves multi-step reactions starting from basic aromatic or heteroaromatic compounds. For example, derivatives of 1,2,4-triazole and 1,3,4-thiadiazole rings have been synthesized through condensation reactions, cyclization, and treatment with various reagents to introduce specific functional groups (Demirbas et al., 2004; Pokhodylo et al., 2009). These methodologies demonstrate the versatility of synthetic strategies that can be applied to the synthesis of oxazolyl acetic acid derivatives.

Molecular Structure Analysis

Molecular structure analysis of related compounds often utilizes X-ray diffraction techniques and quantum chemical calculations to determine conformation and structural characteristics. Studies have shown that certain oxazolyl derivatives exhibit specific conformations influenced by intramolecular interactions and the nature of substituents (Wang et al., 2016). These findings help in understanding the structural basis of the compound's reactivity and properties.

Chemical Reactions and Properties

The chemical reactivity of "2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid" derivatives involves various transformations, such as esterification, amidation, and cyclization, leading to the formation of heterocyclic rings (Hunashal et al., 2014). These reactions are pivotal for modifying the molecule's properties for specific applications.

Physical Properties Analysis

The physical properties of oxazolyl acetic acid derivatives, including solubility, melting point, and crystalline structure, are crucial for their practical applications. Crystallographic studies provide insights into the molecule's solid-state structure, which can influence its solubility and stability (Rizzoli et al., 1982).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards various reagents, are defined by the molecule's functional groups and overall structure. Investigations into the acid-base properties of triazole derivatives indicate that substituents significantly influence their pKa values, which is crucial for predicting the behavior in chemical reactions and biological systems (Kaplaushenko, 2014).

Scientific Research Applications

  • Analgesic and Anti-inflammatory Applications : Esters of 2-(4-R-5-(thiophene-2-yl)-4H-1,2,4-triazoles-3-iltio)acetic acids show potential as analgesics, neuroleptics, diuretics, anti-inflammatory agents, and mild antimicrobials (Salionov, 2015).

  • Anti-Inflammatory and Ulcer Prevention : Novel derivatives of 2-(3-(2-(1,3-dioxoisoindolin-2-yl) acetamido)-4-oxo-2-substituted thiazolidin-5-yl) acetic acid demonstrate promising anti-inflammatory activity with low ulcerogenic effects (Nikalje, Hirani, & Nawle, 2015).

  • Low Anti-Inflammatory Activity : Synthesized 2-(1-aryltetrazol-5-yl) propanoic acids from N-arylisoxazol-5(2H)-ones exhibit low anti-inflammatory activity (Caiazza, Prager, & Schafer, 1995).

  • Glucose and Lipid Lowering Agents : Oxyiminoalkanoic acid derivatives, including certain acetic acid derivatives, are found to be potent glucose and lipid-lowering agents without significant body weight gain, indicating their potential for treating diabetes and related metabolic disorders (Imoto, Sugiyama, Kimura, & Momose, 2003).

  • Topical Treatments for Visual Impairment : Acetic acid aldose reductase inhibitors, which include derivatives of 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid, show potential as topical treatments for visual impairment, particularly in preventing cataract development (La Motta et al., 2008).

  • Antimicrobial Activity : Some derivatives, like new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones, exhibit promising antimicrobial activity against various strains, comparable to standard drugs (Patel & Shaikh, 2011).

  • Antitumor and Antimicrobial Properties : Certain compounds derived from 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid show potential antitumor activity against breast cancer and antimicrobial activity against various microorganisms (Demirbas, Karaoglu, Demirbaş, & Sancak, 2004).

Safety And Hazards

The compound is labeled with the GHS07 pictogram . It may cause skin irritation and may be harmful if absorbed through the skin . Ingestion may cause irritation of the digestive tract and may be harmful if swallowed . Inhalation causes respiratory tract irritation and may be harmful if inhaled . Safety precautions include avoiding ingestion and inhalation, not getting it in eyes, on skin, or on clothing, and avoiding dust formation .

properties

IUPAC Name

2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-8-10(7-11(14)15)13-12(16-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEWJNPORMBGGKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40379409
Record name 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid

CAS RN

107367-98-6
Record name 2-Phenyl-5-methyloxazole-4-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=107367-98-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-2-phenyl-4-oxazoleacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107367986
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-METHYL-2-PHENYL-4-OXAZOLEACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SLX00C8903
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution of 1.0 g of 2-phenyl-4-hydroxyethyl5-methyloxazole in 20 ml of acetone was added a solution consisting of 1 g of chromium trioxide, 0.9 ml of concentrated sulfuric acid and 4 ml of water and the reaction stirred at room temperature for 40 minutes. The reaction mixture was poured into water (60 ml) and the product extracted with 150 ml of ethyl acetate. The organic layer was washed with water (2×50 ml) and dried over sodium sulfate. Removal of the solvent gave the crude product as an oil. The residue was dissolved in 80 ml of ethyl acetate and the product extracted with 100 ml of 0.25N aqueous sodium hydroxide. The aqueous layer was separated, acidified with 1N hydrochloric acid and the product extracted with 150 ml of ethyl acetate. The organic phase was separated, dried over sodium sulfate and concentrated to give a yellow solid, 500 mg.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.9 mL
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
reactant
Reaction Step Four
Quantity
1 g
Type
catalyst
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid
Reactant of Route 2
2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid
Reactant of Route 5
2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid
Reactant of Route 6
2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid

Citations

For This Compound
1
Citations
MJ Zacuto, RF Dunn, M Figus - The Journal of Organic Chemistry, 2014 - ACS Publications
A practical one-step method has been developed to prepare α-chloroketones from readily available, inexpensive phenylacetic acid derivatives. The method utilizes the unique reactivity …
Number of citations: 6 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.